9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a fused indole and quinoxaline ring system, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps :
Formation of the indole ring: The indole ring can be synthesized from isatin or its derivatives through a series of reactions, including condensation and cyclization.
Introduction of the quinoxaline moiety: The quinoxaline ring is introduced by reacting the indole intermediate with appropriate reagents, such as o-phenylenediamine.
Bromination and ethylation: The final steps involve bromination and ethylation to introduce the bromo and ethyl groups at specific positions on the indoloquinoxaline scaffold.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which may modify the electronic properties of the indoloquinoxaline core.
Cyclization and condensation: The compound can participate in cyclization and condensation reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into the DNA helix. This intercalation disrupts the processes vital for DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound may also interact with specific proteins and enzymes, further contributing to its biological activities .
Comparison with Similar Compounds
Similar compounds to 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Lacks the bromo and ethyl substituents but shares the core structure.
9-fluoro-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of bromine.
6-{(1-aryl-1H-1,2,3-triazol-4-yl)methyl}-6H-indolo[2,3-b]quinoxaline: Features a triazole moiety attached to the indoloquinoxaline core.
The uniqueness of this compound lies in its specific substituents, which may enhance its biological activities and provide opportunities for further functionalization .
Properties
IUPAC Name |
9-bromo-2,3-diethoxy-6-ethylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-4-24-16-8-7-12(21)9-13(16)19-20(24)23-15-11-18(26-6-3)17(25-5-2)10-14(15)22-19/h7-11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQUHKAQGMTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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